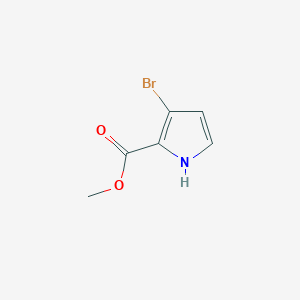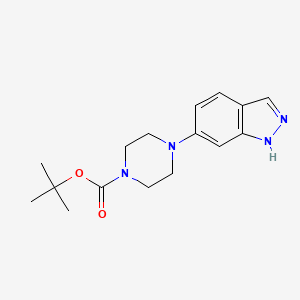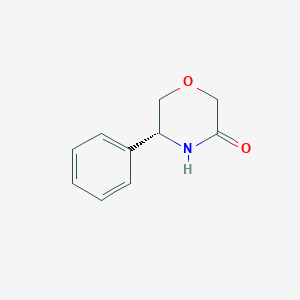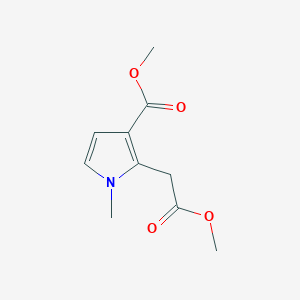![molecular formula C16H22N4 B1419151 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine CAS No. 1157180-61-4](/img/structure/B1419151.png)
1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine
Overview
Description
1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine is a chemical compound with the molecular formula C16H22N4. It is a member of the piperidine family, which is known for its diverse biological activities. This compound features a piperidine ring substituted with an ethyl group and a phenyl ring that is further substituted with a pyrazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
It is likely that this compound interacts with its targets through hydrogen bonding or other intermolecular forces .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine typically involves multiple steps. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with a piperidine derivative to yield the final product . The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the process. Safety measures are crucial during the production to handle the reactive intermediates and to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-[4-(1H-imidazol-3-yl)phenyl]piperidin-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-ethyl-N-[4-(1H-triazol-3-yl)phenyl]piperidin-4-amine: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, contributes to its potential biological activities and its ability to interact with various molecular targets .
Properties
IUPAC Name |
1-ethyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-20-11-8-15(9-12-20)18-14-5-3-13(4-6-14)16-7-10-17-19-16/h3-7,10,15,18H,2,8-9,11-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIYLCYLSFAOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[2-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419069.png)



![[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride](/img/structure/B1419075.png)


![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419081.png)

![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)
![7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1419089.png)


